![molecular formula C3H5NOS B1225483 1,3-Oxazolidine-2-thione CAS No. 5840-81-3](/img/structure/B1225483.png)
1,3-Oxazolidine-2-thione
Overview
Description
1,3-Oxazolidine-2-thione (OZT) is a heterocyclic compound with the molecular formula C3H5NOS and a molecular weight of 103.14 . It is a chiral molecule that plays a significant role in asymmetric synthesis . This compound serves as an important active unit in biologically active compounds .
Synthesis Analysis
The synthesis of 1,3-oxazolidine-2-thione has been achieved through various methods. One such method involves a multicomponent reaction of primary amines (amino acids), carbon disulfide, and γ-bromocrotonates . Another approach involves the use of copper-catalyzed C-S bond formation with aryl iodides .
Molecular Structure Analysis
The molecular structure of 1,3-oxazolidine-2-thione has been studied using various techniques . The compound exists in a triclinic form . The deprotonation at the nitrogen is favored in OXA over the carbon atoms in contrast to the OXA-S and OXA-Se where in the deprotonation at the carbon attached to the nitrogen is most preferred .
Chemical Reactions Analysis
1,3-oxazolidine-2-thiones are important in chemical reactions, especially in asymmetric synthesis . They serve as important active units in biologically active compounds . In one study, carbohydrate-anchored OZTs were explored to develop a copper-catalyzed C-S bond formation with aryl iodides .
Physical And Chemical Properties Analysis
1,3-oxazolidine-2-thione is a powder with a melting point of 98-99°C . It has a molecular weight of 103.14300, a density of 1.31 g/cm3, and a boiling point of 120.7ºC at 760 mmHg .
Scientific Research Applications
Copper-Catalyzed S-Arylation
1,3-Oxazolidine-2-thiones (OZTs) are important chiral molecules used in asymmetric synthesis . They serve as important active units in biologically active compounds . In a study, carbohydrate anchored OZTs were explored to develop a copper-catalyzed C-S bond formation with aryl iodides . This approach is cheap, using one of the cheapest transition metals, a simple protocol, and various functional group tolerance .
Synthesis of 2-Thioxo-1,3-Oxazoles
The synthesis of 2-thioxo-1,3-oxazoles in the presence of zinc oxide nanoparticles (ZnO NPs, ca 21 nm) and under solvent-free conditions has been achieved through the reaction of ammonium thiocyanate, acid chlorides, phenacyl bromide or its derivatives, and a catalytic amount of N-methylimidazole . The catalyst was recycled and reused six times with minor decrease in its catalytic activity .
Biological Impact
1,3-Oxazolidine-2-thione, a free oxazolidinethione, increases thyroid size and severely depresses hepatic trimethylamine oxidase activity in the brown-egg layers . This suggests potential biological impacts of this compound, which could be further explored in research.
Synthesis of Natural Products and Pharmacologically Active Compounds
Chiral auxiliaries such as the classical Evans oxazolidin-2-ones have been widely used in the synthesis of natural products and pharmacologically active compounds . This indicates the potential of 1,3-Oxazolidine-2-thione in the field of drug synthesis and development.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-oxazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURLIQHQSKULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873511 | |
Record name | 2-Oxazolidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxazolidine-2-thione | |
CAS RN |
5840-81-3, 28470-84-0 | |
Record name | 2-Oxazolidinethione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolidinethione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028470840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazolidine-2-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxazolidine-2-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxazolidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-oxazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-OXAZOLIDINE-2-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMJ3CUW4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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